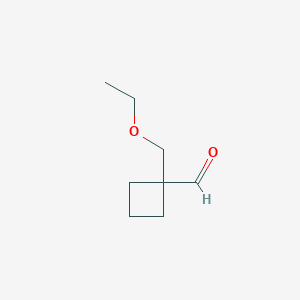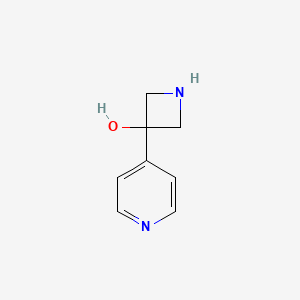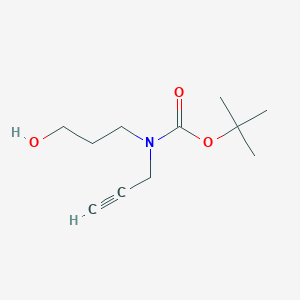
Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol and propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of tert-butyl N-(3-hydroxypropyl)carbamate
- Reactants: tert-butyl carbamate, 3-chloropropanol
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 60-80°C)
- Reaction: tert-butyl carbamate reacts with 3-chloropropanol to form tert-butyl N-(3-hydroxypropyl)carbamate.
-
Step 2: Formation of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate
- Reactants: tert-butyl N-(3-hydroxypropyl)carbamate, propargyl bromide
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)
- Reaction: tert-butyl N-(3-hydroxypropyl)carbamate reacts with propargyl bromide to form tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding carbonyl compounds.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- The compound can be reduced to form saturated derivatives.
- Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The propargyl group can undergo nucleophilic substitution reactions to form various derivatives.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation of the hydroxypropyl group leads to the formation of aldehydes or ketones.
- Reduction of the compound results in the formation of saturated carbamates.
- Substitution reactions yield a variety of functionalized carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
- It is investigated for its role in drug delivery systems and prodrug formulations.
Industry:
- The compound is used in the production of specialty chemicals and materials.
- It finds applications in the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl and propargyl groups play crucial roles in its reactivity and biological activity.
Molecular Targets and Pathways:
- The compound may interact with enzymes and proteins, leading to inhibition or modulation of their activity.
- It can participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-hydroxyethyl)-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(but-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-en-1-yl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is unique due to the presence of both hydroxypropyl and propargyl groups, which confer distinct reactivity and biological properties.
- Similar compounds may have variations in the length and saturation of the alkyl chains, leading to differences in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxypropyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-7-12(8-6-9-13)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3 |
Clé InChI |
PCFOVOGBWUYJBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCCO)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


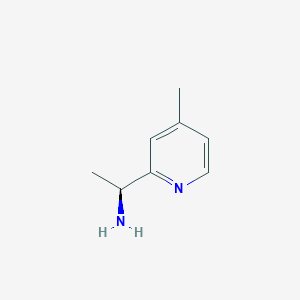
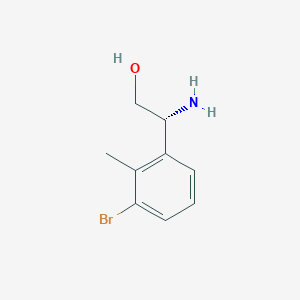
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
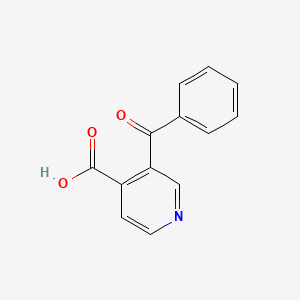
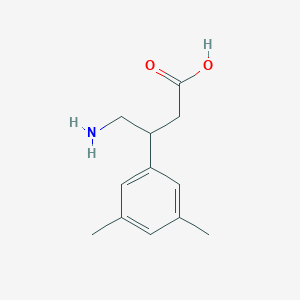
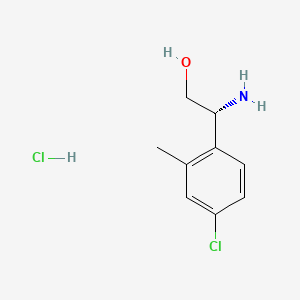
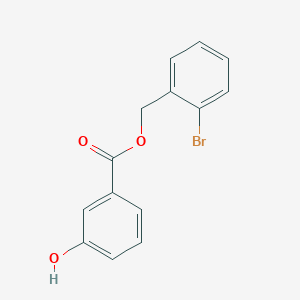


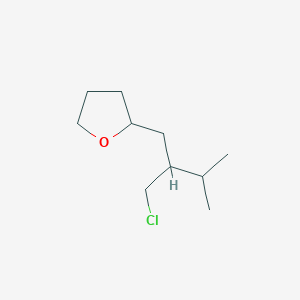
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
